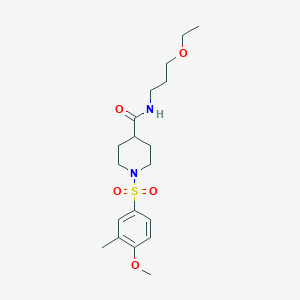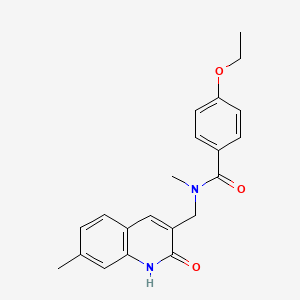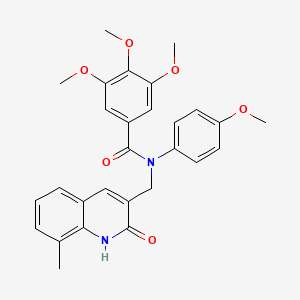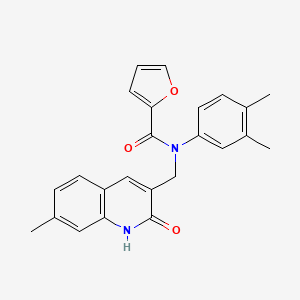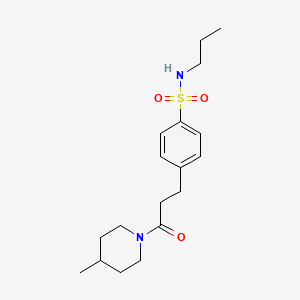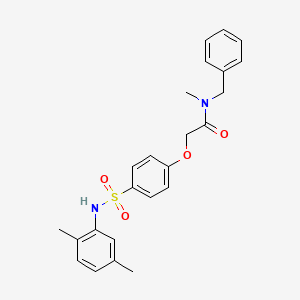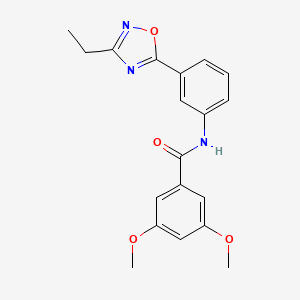
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as EQBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EQBM is a member of the benzamide family of compounds, which are known to have various biological activities. The purpose of
作用机制
The mechanism of action of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various proteins and enzymes. Studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. This compound has also been shown to modulate the activity of various proteins, including tubulin and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of protein activity. This compound has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in lab experiments is its ability to modulate the activity of various proteins and enzymes, which may provide insights into the underlying mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective this compound analogs, which may have improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas. Finally, studies are needed to determine the safety and toxicity of this compound, which may have implications for its potential use as a therapeutic agent.
合成方法
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-ethyl-N-(2-hydroxyquinolin-3-yl)methylamine to form this compound.
科学研究应用
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. This compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have potential as a drug discovery tool, with studies demonstrating its ability to modulate the activity of various proteins.
属性
IUPAC Name |
N-ethyl-3,5-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-23(21(25)15-10-17(26-2)12-18(11-15)27-3)13-16-9-14-7-5-6-8-19(14)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOAPXHGQAMUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


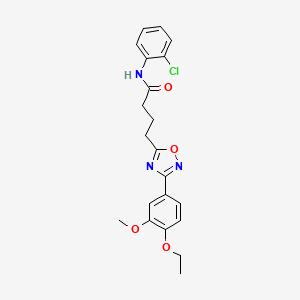

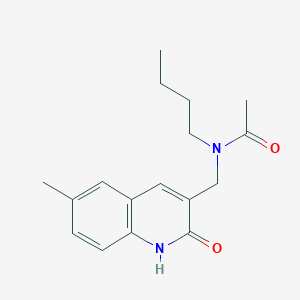
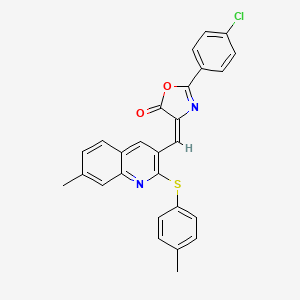
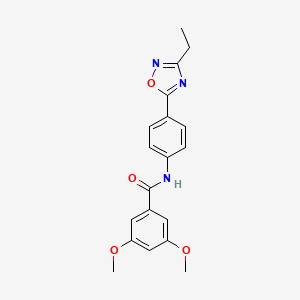
![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)
